7-fluoro-3-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
The compound 7-fluoro-3-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (molecular formula: C₁₇H₁₇FN₄O, molecular weight: 344.41) features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a piperidin-4-ylmethyl group. The piperidine ring is further functionalized with a 5-methylpyrimidin-2-yl moiety at position 1. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other heterocyclic therapeutics.
Properties
IUPAC Name |
7-fluoro-3-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-13-9-21-19(22-10-13)24-6-4-14(5-7-24)11-25-12-23-17-8-15(20)2-3-16(17)18(25)26/h2-3,8-10,12,14H,4-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOUMXIDAFLURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-fluoro-3-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A quinazolinone core, which is known for various biological activities.
- A fluorine atom at the 7-position, which can enhance biological potency and metabolic stability.
- A piperidine moiety that may contribute to receptor binding and activity.
Research indicates that compounds similar to this compound often act on specific molecular targets related to signaling pathways involved in cell proliferation and apoptosis. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors or other cellular targets.
Enzyme Inhibition
Quinazolinone compounds are often evaluated for their ability to inhibit key enzymes involved in cancer progression. The inhibition of kinases or other signaling molecules can result in decreased tumor growth and metastasis.
Study 1: Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) study on related quinazolinone derivatives revealed that modifications at specific positions significantly impacted their biological activity. For example, the introduction of fluorine at the 7-position was associated with enhanced potency against certain cancer cell lines .
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Moderate | Inhibits proliferation in vitro |
| Compound B | High | Induces apoptosis through mitochondrial pathways |
| 7-fluoro-Q1 | Very High | Enhanced metabolic stability |
Study 2: Pharmacokinetic Properties
Research has shown that fluorinated compounds often exhibit improved pharmacokinetic profiles. The incorporation of fluorine in the compound may lead to increased lipophilicity and better absorption characteristics, making it a candidate for further development as an oral therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The following table summarizes key structural differences between the target compound and analogs:
Key Observations:
- Core Flexibility: The quinazolinone core (target compound) is planar and aromatic, favoring interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, pyrido[3,4-d]pyrimidinone () and pyrido[1,2-a]pyrimidinone () cores introduce additional nitrogen atoms, altering electron distribution and steric bulk .
Functional Group Impact on Physicochemical Properties
- Fluorine Substitution : The 7-fluoro group in the target compound and BB75665 improves metabolic stability and modulates lipophilicity. In contrast, the 3-fluoro-4-methylphenyl group in the patent compound () may enhance target affinity through hydrophobic and halogen-bonding interactions .
- 5-Methylpyrimidine (Target): The methyl group increases lipophilicity (logP), while pyrimidine’s nitrogen atoms offer hydrogen-bonding sites for improved selectivity .
Pharmacokinetic Considerations
- Solubility : Piperazine-containing analogs () likely exhibit higher aqueous solubility due to the basic nitrogen, whereas the target compound’s methylpyrimidine group may reduce solubility compared to morpholine or pyrazolyl derivatives () .
- Metabolic Stability : Fluorine in the target compound and BB75665 may slow oxidative metabolism. In contrast, compounds with trifluoromethyl groups () could exhibit prolonged half-lives due to enhanced electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
